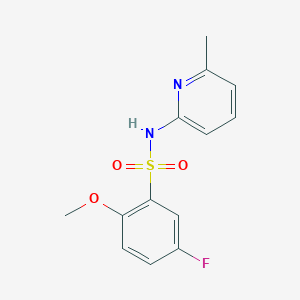
5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide is a sulfonamide derivative that has been extensively studied for its potential as a therapeutic agent. The compound exhibits a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Scientific Research Applications
5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide has been studied for its potential as a therapeutic agent in a range of applications. The compound has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as a treatment for neuropathic pain, epilepsy, and other neurological disorders.
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide is not fully understood. However, it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. The compound may also interact with GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide exhibits a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce seizures in animal models of epilepsy. Additionally, the compound has been shown to have anxiolytic effects, reducing anxiety in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide is its versatility in a range of applications. The compound has been studied for its potential in a variety of therapeutic areas, making it a promising candidate for further research. However, one limitation of the compound is its potential for toxicity and adverse effects. Careful monitoring and dosage control are necessary to ensure the safety of experimental subjects.
Future Directions
There are many potential future directions for research on 5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide. One area of interest is the compound's potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. Further studies are needed to elucidate the compound's mechanism of action and potential side effects. Additionally, the compound's potential as a therapeutic agent in other areas, such as inflammation and anxiety, should be explored. Finally, the development of new synthesis methods and optimization of existing methods could lead to increased yield and purity of the compound, making it more accessible for research purposes.
Conclusion:
In conclusion, 5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide is a promising compound with a range of potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research should focus on further elucidating the compound's potential as a treatment for neurological disorders and exploring its potential in other therapeutic areas. The development of new synthesis methods could also increase the accessibility of the compound for research purposes.
Synthesis Methods
The synthesis of 5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide involves the reaction of 5-chloro-2-propoxybenzenesulfonyl chloride with cyclohexylamine and 4-methyl-2-aminobenzoic acid. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis method has been optimized to increase the yield and purity of the compound.
properties
Product Name |
5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C16H24ClNO3S |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H24ClNO3S/c1-3-9-21-15-10-12(2)14(17)11-16(15)22(19,20)18-13-7-5-4-6-8-13/h10-11,13,18H,3-9H2,1-2H3 |
InChI Key |
DNPSYFYFDRXYQO-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2CCCCC2 |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)

![2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288110.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B288120.png)
![2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288123.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)
![N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)
![4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B288153.png)


![4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288169.png)


